Cas no 770-65-0 (1-amino-2-phenylbutan-2-ol)
1-amino-2-phenylbutan-2-ol structure
Product Name:1-amino-2-phenylbutan-2-ol
CAS-nummer:770-65-0
MF:C10H15NO
MW:165.232202768326
MDL:MFCD11934529
CID:576714
PubChem ID:17831
Update Time:2025-04-23
1-amino-2-phenylbutan-2-ol Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenemethanol, a-(aminomethyl)-a-ethyl-
- 1-amino-2-phenylbutan-2-ol
- 1-Amino-2-phenyl-2-butanol
- 1-amino-2-phenyl-butan-2-ol
- AC1L2AS5
- F2189-0884
- NSC30434
- SureCN1292634
- NSC-30434
- CS-0296012
- AKOS012067635
- 770-65-0
- F80322
- AB91391
- ULFJMPCWXPSJQL-UHFFFAOYSA-N
- EN300-234847
- 1-Amino-2-phenyl-2-butanol #
- Alpha-aminomethyl-alpha-ethylbenzyl alcohol
- SCHEMBL1292634
- DTXSID70274599
-
- MDL: MFCD11934529
- Inchi: 1S/C10H15NO/c1-2-10(12,8-11)9-6-4-3-5-7-9/h3-7,12H,2,8,11H2,1H3
- InChI-sleutel: ULFJMPCWXPSJQL-UHFFFAOYSA-N
- LACHT: OC(CN)(C1C=CC=CC=1)CC
Berekende eigenschappen
- Exacte massa: 165.11545
- Monoisotopische massa: 165.115
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 3
- Complexiteit: 132
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 46.2A^2
- XLogP3: 0.8
Experimentele eigenschappen
- PSA: 46.25
- LogboekP: 1.94320
1-amino-2-phenylbutan-2-ol Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | A150321-100mg |
1-Amino-2-phenylbutan-2-ol |
770-65-0 | 100mg |
$201.00 | 2023-06-13 | ||
| TRC | A150321-500mg |
1-Amino-2-phenylbutan-2-ol |
770-65-0 | 500mg |
$ 295.00 | 2022-06-08 | ||
| TRC | A150321-1g |
1-Amino-2-phenylbutan-2-ol |
770-65-0 | 1g |
$ 455.00 | 2022-06-08 | ||
| TRC | A150321-10mg |
1-Amino-2-phenylbutan-2-ol |
770-65-0 | 10mg |
$87.00 | 2023-06-13 | ||
| TRC | A150321-50mg |
1-Amino-2-phenylbutan-2-ol |
770-65-0 | 50mg |
$127.00 | 2023-06-13 | ||
| Enamine | EN300-234847-0.05g |
1-amino-2-phenylbutan-2-ol |
770-65-0 | 95% | 0.05g |
$419.0 | 2024-06-19 | |
| Enamine | EN300-234847-0.1g |
1-amino-2-phenylbutan-2-ol |
770-65-0 | 95% | 0.1g |
$439.0 | 2024-06-19 | |
| Enamine | EN300-234847-0.25g |
1-amino-2-phenylbutan-2-ol |
770-65-0 | 95% | 0.25g |
$459.0 | 2024-06-19 | |
| Enamine | EN300-234847-0.5g |
1-amino-2-phenylbutan-2-ol |
770-65-0 | 95% | 0.5g |
$479.0 | 2024-06-19 | |
| Enamine | EN300-234847-1.0g |
1-amino-2-phenylbutan-2-ol |
770-65-0 | 95% | 1.0g |
$499.0 | 2024-06-19 |
1-amino-2-phenylbutan-2-ol Gerelateerde literatuur
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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